1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine: A Technical Guide to an Adenine Bioisostere for Drug Discovery
1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine: A Technical Guide to an Adenine Bioisostere for Drug Discovery
This guide provides an in-depth technical analysis of 1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine, a key heterocyclic scaffold in modern medicinal chemistry. We will explore its properties as a bioisostere of adenine, its synthesis, mechanism of action, and its application in the development of targeted therapeutics, particularly protein kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged scaffold in their discovery programs.
The Strategic Advantage of Bioisosterism in Drug Design
Bioisosterism, the strategy of replacing a functional group in a lead compound with another that retains similar physicochemical and biological properties, is a cornerstone of rational drug design. This approach allows medicinal chemists to systematically modify a molecule to enhance its efficacy, selectivity, metabolic stability, and pharmacokinetic profile, or to reduce toxicity.[1]
The purine ring system, particularly adenine, is a fundamental component of life, forming the core of adenosine triphosphate (ATP), the universal energy currency of the cell, and a key building block of nucleic acids. Its structure is recognized by a vast number of enzymes. Consequently, adenine is a frequent starting point for the design of enzyme inhibitors. However, natural purines often suffer from poor selectivity and rapid metabolic degradation. The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a highly successful bioisostere of adenine.[2][3] By rearranging the nitrogen atoms within the bicyclic system, this scaffold effectively mimics the hydrogen bonding pattern of adenine required for binding to many enzyme active sites, while offering novel chemical space for substitution and property modulation.[2]
Core Profile: 1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine
The subject of this guide, 1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine, represents a specific, yet foundational, example of this scaffold. The methyl groups at the N1 and C6 positions serve to block potential sites of metabolism and provide vectors for further chemical elaboration, influencing both potency and selectivity.
Physicochemical Properties
Understanding the core physicochemical properties is essential for predicting a compound's behavior in biological systems. While extensive experimental data for this specific derivative is not publicly available, we can compile known and computed properties.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₄ | ChemShuttle[4] |
| Molecular Weight | 148.17 g/mol | ChemShuttle[4] |
| XLogP3 (Computed) | 0.2 | PubChem (Parent Scaffold)[5] |
| Hydrogen Bond Donors | 0 | Computed |
| Hydrogen Bond Acceptors | 4 | Computed |
| Polar Surface Area | 54.5 Ų | PubChem (Parent Scaffold)[5] |
| Storage Condition | 2-8 °C | ChemShuttle[4] |
Note: Some properties are derived from the unsubstituted parent scaffold, 1H-pyrazolo[3,4-d]pyrimidine, as a reference point.
Synthesis and Chemical Accessibility
The pyrazolo[3,4-d]pyrimidine core is accessible through several well-established synthetic routes, typically starting from a substituted aminopyrazole precursor. The following workflow illustrates a general and reliable strategy for synthesizing N1-substituted and C6-substituted derivatives like the target compound.
General Synthetic Workflow
The synthesis generally begins with the cyclization of an aminopyrazole carboxylate with a suitable one-carbon source, such as formamide, to form the pyrimidinone ring. Subsequent chlorination provides a reactive handle at the 4-position for introducing various substituents. The C6-methyl group can be introduced at an early stage on the pyrazole ring or later via functional group manipulation. The N1-methylation is typically achieved through alkylation of the pyrazole nitrogen.
Caption: General synthetic pathway for 1,6-disubstituted pyrazolo[3,4-d]pyrimidines.
Experimental Protocol: Synthesis of a Related N-Methylated Derivative
This protocol is adapted from the synthesis of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and demonstrates the key nucleophilic substitution step common in the functionalization of this scaffold.[6]
Objective: To perform a selective nucleophilic substitution on a 4-chloro-pyrazolo[3,4-d]pyrimidine core.
Materials:
-
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq)
-
Methylamine (40% solution in water, 2.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Standard laboratory glassware, magnetic stirrer, and filtration apparatus
Procedure:
-
Dissolve the starting material, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, in anhydrous THF (approx. 0.3 M solution) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 10–15 °C using an ice bath.
-
Slowly add the methylamine solution (2.0 equivalents) to the stirred reaction mixture. One equivalent acts as the nucleophile, while the second neutralizes the HCl generated during the reaction.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature (approx. 20 °C) for 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the THF solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water (approx. 10 volumes relative to the initial THF volume) and stir the mixture vigorously for 15 minutes to precipitate the product.
-
Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold water.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 4-amino substituted product.[6]
Self-Validation: The identity and purity of the final product should be confirmed using a suite of analytical techniques, including ¹H and ¹³C NMR spectroscopy, high-resolution mass spectrometry (HRMS), and melting point analysis to ensure the selective substitution at the C4 position.[6]
Mechanism of Action: The Adenine Mimic
The efficacy of the pyrazolo[3,4-d]pyrimidine scaffold, particularly as a kinase inhibitor, stems from its remarkable ability to mimic the key interactions of the adenine ring of ATP within the highly conserved hinge region of the kinase ATP-binding pocket.[1][2]
-
N1 of Adenine: Mimicked by the N7 of the pyrazolo[3,4-d]pyrimidine ring, which acts as a hydrogen bond acceptor.
-
N6-amino of Adenine: Mimicked by the pyrazole N1-H, which acts as a hydrogen bond donor.
This bioisosteric replacement allows the scaffold to anchor itself in the active site in a manner analogous to ATP, providing a stable foundation for substituents that can then probe other regions of the binding pocket to achieve high potency and selectivity. The methylation at the N1 position in our target compound blocks this hydrogen bond donor capability, suggesting it would be suitable for kinases where this interaction is not critical or where the N1-substituent can occupy a beneficial hydrophobic pocket.
Caption: Bioisosteric mimicry of adenine's hydrogen bonding by the pyrazolo[3,4-d]pyrimidine scaffold.
Biological Applications and Therapeutic Potential
The pyrazolo[3,4-d]pyrimidine scaffold is a "privileged" structure, meaning it is capable of binding to multiple biological targets with high affinity. This has led to its exploration in a wide range of therapeutic areas.[7] Its most prominent success has been in the development of protein kinase inhibitors for oncology.[2][8]
Kinase Inhibition
Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer. Pyrazolo[3,4-d]pyrimidine derivatives have been successfully developed to target numerous kinases, including:
-
Epidermal Growth Factor Receptor (EGFR): Compounds with this core have shown potent activity against both wild-type and mutant forms of EGFR, a key target in non-small cell lung cancer.[9][10]
-
Cyclin-Dependent Kinases (CDKs): As central regulators of the cell cycle, CDKs are attractive targets for cancer therapy. Pyrazolo[3,4-d]pyrimidines have been designed as potent CDK2 inhibitors.[11]
-
Src and Abl Tyrosine Kinases: This scaffold is the basis for inhibitors of Src and Bcr-Abl, kinases involved in chronic myeloid leukemia and other cancers.[7]
The table below presents representative examples of pyrazolo[3,4-d]pyrimidine derivatives and their reported inhibitory activities to illustrate the scaffold's potential.
| Compound Class | Target Kinase | IC₅₀ (nM) | Indication | Reference |
| Pyrazolo[3,4-d]pyrimidine-thioglycoside | CDK2/cyclin A2 | 57 | Cancer | RSC Adv.[11] |
| Pyrazolo[3,4-d]pyrimidine-hydrazone | EGFR (Wild Type) | 16 | Cancer | J Enzyme Inhib Med Chem[9] |
| Pyrazolo[3,4-d]pyrimidine-hydrazone | EGFR (T790M Mutant) | 236 | Cancer | J Enzyme Inhib Med Chem[9] |
| 4-amino-5-(4-chlorophenyl)-7-(t-butyl)PP | Src Family Kinase | ~5 | Research Tool | J Biol Chem[7] |
| N-acyl amino acid conjugate | DHFR | 1830 | Cancer | J Enzyme Inhib Med Chem[12] |
Conclusion and Future Perspectives
The 1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine scaffold is a powerful and versatile tool in the arsenal of the medicinal chemist. As a bioisostere of adenine, it provides a robust platform for the design of potent and selective enzyme inhibitors, most notably for the protein kinase family. Its synthetic tractability allows for extensive structure-activity relationship (SAR) exploration, enabling the fine-tuning of pharmacological and pharmacokinetic properties.
Future research will undoubtedly continue to leverage this core structure. The development of novel derivatives targeting emerging kinase mutations, the design of covalent inhibitors, and the exploration of this scaffold against other ATP-dependent enzymes represent exciting avenues for discovery. As our understanding of cellular signaling pathways deepens, the strategic application of proven bioisosteres like pyrazolo[3,4-d]pyrimidine will remain critical to the development of the next generation of targeted medicines.
References
-
Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2012). Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. ISRN Organic Chemistry, 2012, 1-8. [Link]
-
Krasavin, M., et al. (2021). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank, 2021(4), M1294. [Link]
-
Abdel-Ghani, T. M., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1147-1163. [Link]
-
Ben-Abdallah, M., et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 27(21), 7208. [Link]
-
El-Naggar, M., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1629-1650. [Link]
-
Gomaa, H. A. M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][6][7][13]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14669-14683. [Link]
-
PubChem. (n.d.). 1H-Pyrazolo[3,4-d]pyrimidine. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]
-
Hassan, A. S., et al. (2023). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 13(54), 38045-38066. [Link]
-
Patel, H., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1113-1128. [Link]
-
Melani, F., et al. (1995). Synthesis and adenosine receptor affinity of a series of pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine. Journal of Medicinal Chemistry, 38(22), 4469-4474. [Link]
-
El-Sayed, N. N. E., et al. (2015). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 20(8), 15036-15050. [Link]
-
El-Gamal, M. I., et al. (2023). The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. International Journal of Molecular Sciences, 24(5), 4909. [Link]
-
Abdel-Aziz, A. A.-M., et al. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 355(11), 2200213. [Link]
-
Krasavin, M., et al. (2021). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. ResearchGate. [Link]
Sources
- 1. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and adenosine receptor affinity of a series of pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine;CAS No.:98277-10-2 [chemshuttle.com]
- 5. 1H-Pyrazolo(3,4-d)pyrimidine | C5H4N4 | CID 67499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
